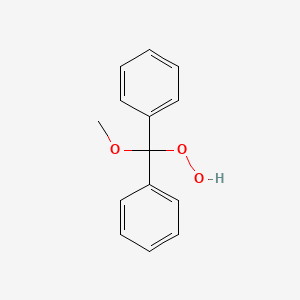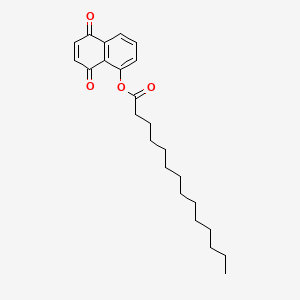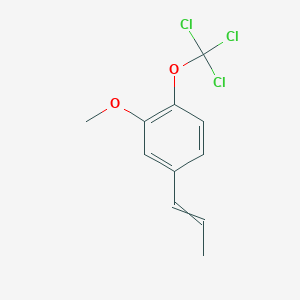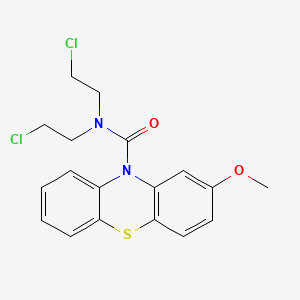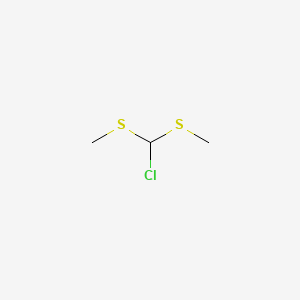
Methane, chloro-bis(methylsulfanyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methane, chloro-bis(methylsulfanyl)-, also known as chloro(methylsulfonyl)methane, is an organosulfur compound with the molecular formula C2H5ClO2S. This compound is characterized by the presence of a chlorine atom and two methylsulfanyl groups attached to a methane backbone. It is a colorless liquid that is soluble in polar organic solvents but reactive towards water, alcohols, and many amines .
準備方法
Methane, chloro-bis(methylsulfanyl)- can be synthesized through several methods:
- This method involves a radical reaction where methane reacts with sulfuryl chloride to produce methane, chloro-bis(methylsulfanyl)- and hydrogen chloride:
Reaction of Methane and Sulfuryl Chloride: CH4+SO2Cl2→CH3SO2Cl+HCl
Another method involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene:Chlorination of Methanesulfonic Acid: CH3SO3H+SOCl2→CH3SO2Cl+SO2+HCl
CH3SO3H+COCl2→CH3SO2Cl+CO2+HCl
These methods are commonly used in industrial production due to their efficiency and scalability .
化学反応の分析
Methane, chloro-bis(methylsulfanyl)- undergoes various types of chemical reactions:
Substitution Reactions: It is highly reactive and can undergo substitution reactions with alcohols in the presence of a non-nucleophilic base to form methanesulfonates.
Elimination Reactions: It can undergo E1cb elimination to generate sulfene, which can then react with alcohols to form methanesulfonates.
Reduction Reactions: Methanesulfonates formed from methane, chloro-bis(methylsulfanyl)- can be reduced to form various products.
Rearrangement Reactions: When treated with a Lewis acid, oxime methanesulfonates can undergo Beckmann rearrangement.
科学的研究の応用
Methane, chloro-bis(methylsulfanyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor to synthesize methanesulfonates, which are intermediates in various chemical reactions such as substitution, elimination, and reduction.
Biology: Methanesulfonates derived from this compound are used in biological studies as alkylating agents.
Medicine: It is used in the synthesis of pharmaceuticals, particularly in the preparation of sulfonamide-based drugs.
作用機序
The mechanism of action of methane, chloro-bis(methylsulfanyl)- involves its high reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with various nucleophiles. The compound undergoes fission of its alkyl-oxygen bonds, leading to the formation of reactive intermediates that can interact with molecular targets within the intracellular milieu .
類似化合物との比較
Methane, chloro-bis(methylsulfanyl)- can be compared with other similar compounds such as:
Methanesulfonyl Chloride: Both compounds are organosulfur compounds with similar reactivity, but methane, chloro-bis(methylsulfanyl)- has additional methylsulfanyl groups that enhance its reactivity.
Bis(phenylsulfonyl)methane: This compound is used as a synthetic linchpin in various cyclization reactions, whereas methane, chloro-bis(methylsulfanyl)- is primarily used in substitution and elimination reactions.
特性
CAS番号 |
62999-77-3 |
|---|---|
分子式 |
C3H7ClS2 |
分子量 |
142.7 g/mol |
IUPAC名 |
chloro-bis(methylsulfanyl)methane |
InChI |
InChI=1S/C3H7ClS2/c1-5-3(4)6-2/h3H,1-2H3 |
InChIキー |
WKKZMTOZEONNHV-UHFFFAOYSA-N |
正規SMILES |
CSC(SC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14500279.png)
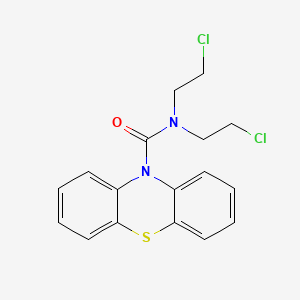
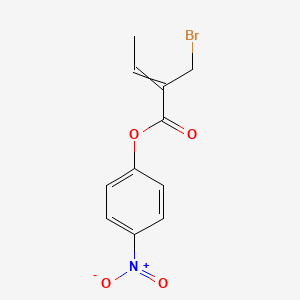
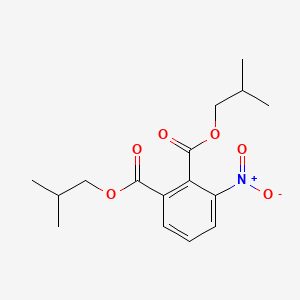
![3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14500316.png)
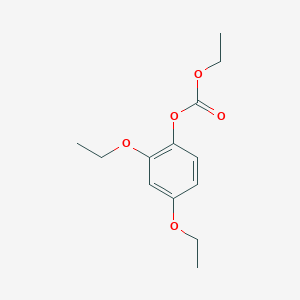
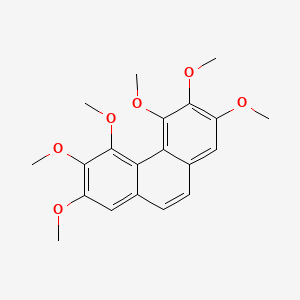
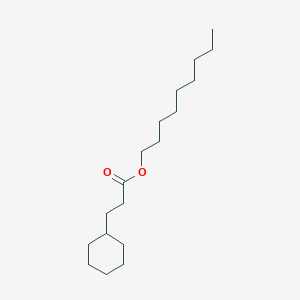
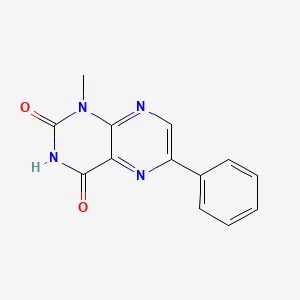
![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)
